Cinnamolaurine
Description
Properties
CAS No. |
25866-03-9 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol |
InChI |
InChI=1S/C18H19NO3/c1-19-7-6-13-9-17-18(22-11-21-17)10-15(13)16(19)8-12-2-4-14(20)5-3-12/h2-5,9-10,16,20H,6-8,11H2,1H3/t16-/m1/s1 |
InChI Key |
VTOOEPLHEDZMBL-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=CC=C(C=C4)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)O)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamolaurine can be synthesized through the conversion of northis compound. The structure of northis compound was elucidated by nuclear magnetic resonance (NMR) and mass spectroscopy, and its conversion into this compound was confirmed by synthesis of its racemate .
Industrial Production Methods: These methods are favored for their ability to produce high-quality and high-yielding products .
Chemical Reactions Analysis
Types of Reactions: Cinnamolaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
Cinnamolaurine exhibits significant pharmacological properties, particularly in the following areas:
1. Anticancer Activity
- Cytotoxic Effects : this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .
- Combination Therapy : Research suggests that this compound may enhance the efficacy of traditional chemotherapy agents. For instance, when used in conjunction with certain chemotherapeutic drugs, it can increase the sensitivity of cancer cells to these treatments .
2. Cardiovascular Health
- Calcium Channel Modulation : The compound is noted for its calcium channel-modulating activities, which may contribute to cardiovascular protection by improving vascular function and reducing hypertension .
- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory mediators, which can be beneficial in treating cardiovascular diseases .
3. Neuroprotective Effects
- Cognitive Function Improvement : Preliminary studies indicate that this compound may enhance cognitive functions such as memory and learning. This effect is attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues .
Case Studies and Research Findings
Several studies have investigated the applications of this compound across different fields:
| Study | Focus | Findings |
|---|---|---|
| Ding et al. (2021) | Anticancer Activity | This compound induced apoptosis in cancer cells via ROS-mediated pathways. |
| Qu et al. (2021) | Cardiovascular Health | Demonstrated anti-inflammatory effects by reducing IL-6 expression in models of ulcerative colitis. |
| Ribeiro-Santos et al. (2021) | Neuroprotective Effects | Highlighted improvements in cognitive function through oxidative stress reduction. |
Mechanism of Action
The mechanism of action of cinnamolaurine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through the regulation of gene expression and protein activity. For example, this compound can modulate the activity of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Cinnamolaurine shares structural similarities with other alkaloids in the benzylisoquinoline family. Key analogues include:
Northis compound
- Source : Sassafras spp. .
- Structural Relationship : Likely differs by a methyl or hydroxyl group substitution compared to this compound.
- Pharmacological Activity: Limited data, but hypothesized to exhibit antioxidant properties similar to this compound due to shared biosynthetic pathways.
Boldine
- Source : Peumus boldus .
- Structural Relationship: Aporphine alkaloid with a distinct tetracyclic framework but shares aromatic ring systems common in benzylisoquinolines.
- Pharmacological Activity : Well-documented hepatoprotective and antioxidant effects, mediated via free radical scavenging and modulation of lipid peroxidation .
Reticuline
Functional Analogues
Compounds with overlapping biological activities but divergent structures:
Chrysin
- Source : Honey, propolis .
- Structural Relationship: Flavonoid (non-alkaloid) with two aromatic rings.
- Pharmacological Activity : Anti-inflammatory and antioxidant effects via inhibition of NF-κB and COX-2 pathways .
Cinnamic Acid
Comparative Pharmacological Data
While direct comparative studies on this compound are scarce, inferences can be drawn from structurally related compounds:
Key Research Findings
- For example, boldine and this compound share partial structural motifs but differ significantly in antioxidant efficacy .
- Analytical Challenges : Comparative studies require advanced techniques like NMR, HPLC-MS, and X-ray crystallography to resolve subtle structural differences .
- Biosynthetic Pathways: this compound is derived from cinnamic acid, linking it to phenylpropanoid metabolism, whereas reticuline follows a morphine-biosynthetic route .
Q & A
Basic Research Questions
Q. What established methodologies ensure high-purity synthesis of Cinnamolaurine?
- Methodological Answer : Synthesis of this compound requires adherence to protocols emphasizing reagent purity, reaction optimization (e.g., temperature, solvent selection), and purification techniques like column chromatography. Characterization via NMR, HPLC, and mass spectrometry is critical for verifying structural integrity and purity thresholds (>98%). Researchers should cross-validate spectral data against literature benchmarks to confirm reproducibility .
Q. How can researchers design a robust literature review strategy for this compound’s pharmacological profile?
- Methodological Answer : Utilize specialized chemistry databases (e.g., SciFinder, Reaxys) and peer-reviewed journals to collate primary sources. Focus on extracting parameters such as IC50 values, bioavailability data, and mechanistic hypotheses. Organize findings using reference management tools (e.g., Zotero) and prioritize studies with transparent experimental workflows and statistical validation .
Q. What steps ensure reproducibility in this compound’s spectroscopic characterization?
- Methodological Answer : Standardize instrument calibration (e.g., NMR shimming, HPLC column conditioning) and document solvent batch details. Publish raw spectral data in supplementary materials, including baseline corrections and integration values. Cross-check results with independent labs to mitigate equipment-specific biases .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies (e.g., metabolic stability, bioavailability). Use pharmacokinetic modeling to simulate in vivo conditions and validate hypotheses via knock-in/knout animal models. Prioritize studies that reconcile mechanistic pathways (e.g., receptor binding vs. metabolite activity) using dose-response alignment .
Q. What experimental frameworks address conflicting reports on this compound’s neuroprotective mechanisms?
- Methodological Answer : Employ orthogonal assays (e.g., electrophysiology, calcium imaging) to validate target engagement. Use CRISPR-based gene editing to isolate pathways (e.g., NMDA receptor modulation). Compare results across cell lines (primary vs. immortalized) and species to assess translational relevance. Transparently report negative data to avoid publication bias .
Q. How can dose-response studies for this compound’s anti-inflammatory effects be optimized?
- Methodological Answer : Utilize fractional factorial designs to test multiple concentrations while minimizing resource use. Incorporate positive/negative controls (e.g., dexamethasone, vehicle) and measure cytokines (IL-6, TNF-α) via ELISA. Apply nonlinear regression models to calculate EC50 and Hill coefficients, ensuring statistical power through sample size calculations (α=0.05, β=0.2) .
Data Analysis & Interpretation
Q. What statistical approaches mitigate variability in this compound’s cytotoxicity assays?
- Methodological Answer : Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Normalize data to cell viability controls and account for plate-edge effects via randomized well assignments. Use software (e.g., GraphPad Prism) to generate dose-response curves with 95% confidence intervals .
Q. How should researchers handle outliers in this compound’s pharmacokinetic studies?
- Methodological Answer : Predefine exclusion criteria (e.g., >3 SD from mean) in study protocols. Apply Grubbs’ test for outlier detection and report excluded data points transparently. Use non-compartmental analysis (NCA) to estimate AUC and half-life, ensuring robustness via sensitivity analyses .
Ethical & Collaborative Considerations
Q. What ethical guidelines govern data sharing for this compound research collaborations?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChEMBL. Secure institutional review board (IRB) approval for human/animal studies and include data use agreements in collaborative contracts. Cite original datasets using DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
